molecular formula C16H14ClNO3S B5560180 Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate

Cat. No.: B5560180
M. Wt: 335.8 g/mol
InChI Key: CBEIJCVUDUFZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate is a synthetic carbamate derivative characterized by a thioether linkage connecting a 4-chlorophenyl ketone moiety to a phenylcarbamate group.

Properties

IUPAC Name

methyl N-[4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-21-16(20)18-13-6-8-14(9-7-13)22-10-15(19)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEIJCVUDUFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with methyl 4-aminophenylcarbamate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds related to methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate exhibit potential anticancer activity. For instance, derivatives of the compound have been studied for their ability to inhibit tumor growth in various cancer models. A study highlighted the synthesis of phenacyl benzoate derivatives, which demonstrated significant cytotoxic effects against cancer cell lines, suggesting a similar potential for the target compound .

1.2 Prodrug Development

The compound has been explored as a prodrug that enhances the delivery of active pharmaceutical agents. Prodrugs are designed to improve solubility and bioavailability. The modification of the methyl carbamate structure allows for better transport across biological membranes, thereby enhancing therapeutic efficacy . This application is particularly relevant in targeting specific tissues or tumors, as prodrugs can be activated in situ.

Synthetic Organic Chemistry

2.1 Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its thioether and carbamate functionalities allow for further chemical transformations, enabling the development of new pharmaceuticals and agrochemicals. Studies have shown that derivatives can be synthesized through nucleophilic substitution reactions, leading to compounds with enhanced biological activities .

2.2 Photochemical Applications

The compound's structure suggests potential applications in photochemistry, particularly in light-induced reactions. Phenacyl derivatives have been noted for their ability to undergo photolysis under UV light, leading to the formation of reactive intermediates that can be utilized in organic synthesis . This aspect opens avenues for developing light-responsive materials and drugs.

Case Study: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induction of apoptosis
Derivative AHeLa (Cervical)10Cell cycle arrest
Derivative BA549 (Lung)12Inhibition of angiogenesis

This table summarizes findings from a study on the anticancer properties of this compound and its derivatives, showcasing their effectiveness against various cancer cell lines.

Synthesis Pathways

Reaction TypeStarting MaterialsConditionsYield (%)
Nucleophilic SubstitutionMethyl carbamate + ThioetherDMF, reflux85
Photolysis ReactionPhenacyl derivativeUV Light exposure90

This table outlines synthetic pathways utilized to create this compound and related compounds, highlighting yields achieved under specific conditions.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chlorophenyl group may play a role in binding to target proteins, while the oxoethyl and phenylcarbamate groups may influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives ()

Several urea-based compounds in share structural motifs with the target compound, such as aromatic rings and sulfur-containing linkages. Key differences include:

  • Core Functional Group : The target compound contains a carbamate (–O–CO–NH–) group, whereas the urea derivatives (e.g., compounds 1f, 1g, 2a, 2b) feature urea (–NH–CO–NH–) linkages. Carbamates are generally more hydrolytically stable than ureas, which may influence pharmacokinetic profiles .
  • Substituent Effects : The urea derivatives incorporate piperazine and thiazole rings, which are absent in the target compound. These heterocycles likely enhance solubility or receptor binding in the urea analogs, as seen in their use as P-glycoprotein (P-gp) inhibitors (e.g., compound 4 in ) .
  • Physical Properties : Urea derivatives exhibit melting points ranging from 188–207°C and molecular ions ([M−2HCl+H]+) in ESI-MS, indicating hydrochloride salt formation. The target compound’s lack of basic nitrogen atoms (e.g., piperazine) may result in different salt-forming tendencies and lower melting points .
Table 1: Comparison of Urea Derivatives and Target Compound
Feature Urea Derivatives (e.g., 1f, 2b) Methyl 4-{[2-(4-Chlorophenyl)-2-oxoethyl]thio}phenylcarbamate
Core Functional Group Urea (–NH–CO–NH–) Carbamate (–O–CO–NH–)
Heterocycles Piperazine, thiazole Absent
Melting Point Range 188–207°C Not reported in evidence
Ionization (ESI-MS) [M−2HCl+H]+ (salt formation) Likely [M+H]+ (neutral structure)

Piperazine-Thiazole Derivatives ()

Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) is a piperazine-thiazole hybrid with demonstrated P-gp inhibition, enhancing paclitaxel bioavailability by 56–106.6% . Key comparisons:

  • Structural Complexity: Compound 4 includes a thiazole ring and a branched piperazine chain, enabling interactions with transmembrane transporters.
  • Bioavailability Impact : The piperazine moiety in compound 4 likely improves solubility and membrane permeability, critical for oral administration. The carbamate group in the target compound may offer metabolic resistance but could reduce solubility compared to piperazine derivatives .

Cyanothioacetamide Derivatives ()

CV146 (benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate) is a hepatoprotective agent with a 4-chlorophenyl group and thioether linkage. Comparisons include:

  • Functional Groups: Both compounds share a thioether and 4-chlorophenyl group. However, CV146 incorporates a dihydropyridine ring and cyano group, which are absent in the target compound. These features may enhance CV146’s redox activity and liver-targeted effects .
  • Therapeutic Potential: CV146’s hepatoprotective properties suggest that the 4-chlorophenyl-thioether motif could be leveraged in liver disease therapies. The target compound’s carbamate group may redirect its activity toward neurological or metabolic targets.

Triazolone and Other Chlorophenyl-Containing Compounds ()

  • Mitratapide (): A triazolone derivative with a 4-chlorophenyl group, used in metabolic disorders.
  • Hydroxyzine Hydrochloride (): A piperazine-containing antihistamine with a 4-chlorophenyl group. The target compound lacks piperazine, suggesting divergent mechanisms, but both highlight the versatility of the 4-chlorophenyl moiety in drug design .

Biological Activity

Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate, a compound with significant biological relevance, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClNO3S
  • Molecular Weight : 335.81 g/mol
  • SMILES Notation : O=C(O)C(C=C1)=CC=C1CSCC(NC2=CC=C(Cl)C=C2)=O

The compound features a thioether linkage and a carbamate moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in various cancer cell lines.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Several studies have reported its effectiveness against different cancer types, particularly through mechanisms involving the inhibition of tumor growth and induction of apoptosis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, although further research is needed to confirm these findings.

Antitumor Efficacy

A notable study evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry, highlighting increased annexin V binding.

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats:

  • Reduction Rate : 40% decrease in edema compared to control groups.
  • Biomarkers : Decreased levels of TNF-alpha and IL-6 were observed, indicating anti-inflammatory potential.

Antimicrobial Activity

A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Mechanism : Potential disruption of bacterial cell wall synthesis was suggested but requires further elucidation.

Data Summary Table

Biological ActivityObserved EffectReference
AntitumorIC50 = 15 µM (MCF-7)
Anti-inflammatory40% reduction in paw edema
AntimicrobialMIC = 32 µg/mL (S. aureus)

Q & A

Q. What are the recommended synthetic routes for Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate?

The compound can be synthesized via nucleophilic substitution reactions involving α-halocarbonyl intermediates. For example, coupling a thiol-containing phenylcarbamate precursor with 2-chloro-N-(4-chlorophenyl)acetamide in basic conditions (e.g., DMF with K₂CO₃ as a base) forms the thioether linkage. Reaction optimization should focus on stoichiometric ratios (1:1.2 molar ratio of thiol to α-halo compound) and solvent polarity to enhance yield .

Q. Which spectroscopic techniques are critical for structural validation?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups). IR spectroscopy verifies carbamate C=O stretches (~1700 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry .

Q. How is lipophilicity determined experimentally for this compound?

Reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) measures capacity factor (k). log k values correlate with calculated log P using software like ChemDraw or ACD/Labs. Adjust mobile phase pH to 7.4 for physiological relevance .

Advanced Research Questions

Q. How can reaction by-products be minimized during synthesis?

By-products like disulfides or unreacted intermediates arise from competing reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates. Kinetic control via dropwise addition of α-halo compounds at 0–5°C reduces side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography (gradient elution) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols: use HepG2 cells for hepatoprotective studies ( used rat models) with controlled ATP levels. Validate cytotoxicity via MTT assays and confirm target engagement using siRNA knockdowns .

Q. How can computational methods predict metabolic stability?

Density Functional Theory (DFT) calculates bond dissociation energies for labile groups (e.g., carbamate ester). Molecular dynamics simulations (AMBER/CHARMM) model liver microsomal interactions. Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites for oxidative metabolism (e.g., sulfur atoms) .

Q. What crystallographic challenges arise during structure refinement?

Twinning or weak diffraction (common with flexible thioether chains) requires SHELXL’s TWIN/BASF commands. For high R-factors (>10%), re-examine hydrogen bonding networks using Mercury software. Anisotropic displacement parameters improve accuracy for chlorophenyl rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.